molecular formula C9H3F13O2 B3040787 Vinyl perfluoroheptanoate CAS No. 240408-96-2

Vinyl perfluoroheptanoate

Cat. No.: B3040787
CAS No.: 240408-96-2
M. Wt: 390.1 g/mol
InChI Key: ADYNCUBVNWLXQE-UHFFFAOYSA-N
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Description

Vinyl perfluoroheptanoate is a fluorinated organic compound with the molecular formula C9H3F13O2. It is characterized by the presence of a vinyl group attached to a perfluorinated heptanoate moiety. This compound is known for its unique chemical properties, including high thermal stability, chemical resistance, and hydrophobicity, making it valuable in various industrial and scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Vinyl perfluoroheptanoate can be synthesized through the esterification of perfluoroheptanoic acid with vinyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include heating the reactants under reflux to achieve a high yield of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to optimize the reaction efficiency and yield. The use of high-purity starting materials and precise control of reaction parameters are crucial to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Vinyl perfluoroheptanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Vinyl perfluoroheptanoate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of vinyl perfluoroheptanoate is primarily related to its chemical structure. The vinyl group allows for various chemical modifications, while the perfluorinated moiety provides exceptional stability and resistance to degradation. These properties enable the compound to interact with various molecular targets and pathways, making it suitable for diverse applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Vinyl perfluoroheptanoate is unique due to the presence of both a vinyl group and a perfluorinated heptanoate moiety. This combination imparts the compound with a unique set of properties, including high reactivity, stability, and resistance to chemical and thermal degradation, making it valuable in various advanced applications .

Properties

IUPAC Name

ethenyl 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3F13O2/c1-2-24-3(23)4(10,11)5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)22/h2H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADYNCUBVNWLXQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3F13O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80895734
Record name Ethenyl perfluoroheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80895734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

240408-96-2
Record name Ethenyl perfluoroheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80895734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Vinyl perfluoroheptanoate
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